molecular formula C17H25N3OS B2364367 4-tert-butyl-N-(4-methylpiperazine-1-carbothioyl)benzamide CAS No. 497060-60-3

4-tert-butyl-N-(4-methylpiperazine-1-carbothioyl)benzamide

Cat. No.: B2364367
CAS No.: 497060-60-3
M. Wt: 319.47
InChI Key: RVHDOHUYDOETIA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(4-methylpiperazine-1-carbothioyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting 4-tert-butylbenzoic acid with thionyl chloride to form 4-tert-butylbenzoyl chloride. This intermediate is then reacted with ammonia to yield 4-tert-butylbenzamide.

    Introduction of the Carbothioyl Group: The next step involves the introduction of the carbothioyl group. This is achieved by reacting 4-tert-butylbenzamide with carbon disulfide in the presence of a base such as potassium hydroxide to form the corresponding dithiocarbamate.

    Attachment of the Piperazine Ring: The final step involves the attachment of the piperazine ring. This is done by reacting the dithiocarbamate intermediate with 4-methylpiperazine under reflux conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(4-methylpiperazine-1-carbothioyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions where the piperazine ring or the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Substituted piperazines, substituted benzamides

Scientific Research Applications

4-tert-butyl-N-(4-methylpiperazine-1-carbothioyl)benzamide is extensively used in scientific research due to its versatile properties. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including its use as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(4-methylpiperazine-1-carbothioyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved. The piperazine ring and the carbothioyl group play crucial roles in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

4-tert-butyl-N-(4-methylpiperazine-1-carbothioyl)benzamide can be compared with other similar compounds, such as:

    4-tert-butyl-N-(4-methylpiperazine-1-carbonyl)benzamide: Similar structure but with a carbonyl group instead of a carbothioyl group.

    4-tert-butyl-N-(4-ethylpiperazine-1-carbothioyl)benzamide: Similar structure but with an ethyl group instead of a methyl group on the piperazine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

4-tert-butyl-N-(4-methylpiperazine-1-carbothioyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3OS/c1-17(2,3)14-7-5-13(6-8-14)15(21)18-16(22)20-11-9-19(4)10-12-20/h5-8H,9-12H2,1-4H3,(H,18,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHDOHUYDOETIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)N2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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